N-ethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They are constituents of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis
Benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . The compound is isostructural with naturally occurring nucleotides .Chemical Reactions Analysis
Benzimidazoles can be utilized as optical sensors for bioimaging and in photovoltaics . They show not only biological activities but also are used for spectral and catalytic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structures. For instance, the UV-vis spectrum, as well as effects of solvents, have been investigated for some benzimidazole derivatives .Scientific Research Applications
DNA Interaction and Cellular Applications
Compounds similar to N-ethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide, like Hoechst 33258, a well-known minor groove binder to B-DNA, have been extensively used for fluorescent DNA staining due to their ability to enter cells and bind DNA with specificity for AT-rich sequences. Such compounds are used in plant cell biology for chromosome and nuclear staining, flow cytometry for DNA content analysis, and as tools in studying the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).
Pharmacological Interest
Benzimidazole derivatives, including those structurally related to this compound, exhibit a broad range of pharmacological functions. These include antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive, and proton pump inhibitor activities. Such derivatives are significant in medicinal chemistry due to their diverse therapeutic potential and role in drug development (Vasuki et al., 2021).
Material Science and Chemistry
Research on benzimidazole and its analogs extends into materials science, where these compounds serve as building blocks for novel materials with potential applications in optoelectronics, fluorescence, and as components in organic light-emitting diodes (OLEDs). Their unique electronic and structural properties make them suitable for creating advanced materials for electronic devices, highlighting the versatility of benzimidazole derivatives beyond biological applications (Lipunova et al., 2018).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways may be influenced .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment .
Future Directions
Properties
IUPAC Name |
N-ethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-3-21(14-7-5-4-6-8-14)17(22)12-23-18-19-15-10-9-13(2)11-16(15)20-18/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZHOZVOTNZJQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(N2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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